2-(Carboxymethylamino)-4-nitrobenzoic acid
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Overview
Description
2-(Carboxymethylamino)-4-nitrobenzoic acid is an organic compound with a complex structure that includes both carboxymethylamino and nitro functional groups
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins, which could potentially be the targets of this compound .
Mode of Action
It is known that carboxylic acid groups can participate in a variety of reactions, including nucleophilic substitutions . The nitro group may also play a role in the compound’s interactions with its targets .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The compound’s carboxylic acid and nitro groups may influence its solubility and stability, which could impact its bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as participating in carbon–carbon bond forming reactions .
Action Environment
The action, efficacy, and stability of 2-(Carboxymethylamino)-4-nitrobenzoic acid can be influenced by various environmental factors. For example, the pH of the environment could impact the compound’s ionization state, which could in turn affect its interactions with its targets . Additionally, the presence of other compounds could potentially influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethylamino)-4-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of microwave irradiation to accelerate the reaction rate and improve yield. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethylamino)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Conversion to 2-(Carboxymethylamino)-4-aminobenzoic acid.
Reduction: Formation of 2-(Carboxymethylamino)-4-nitrobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Carboxymethylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxymethylamino)-4-aminobenzoic acid
- 2-(Carboxymethylamino)-4-nitrobenzyl alcohol
- 2-(Carboxymethylamino)-4-chlorobenzoic acid
Uniqueness
2-(Carboxymethylamino)-4-nitrobenzoic acid is unique due to the presence of both carboxymethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-(carboxymethylamino)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c12-8(13)4-10-7-3-5(11(16)17)1-2-6(7)9(14)15/h1-3,10H,4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDQLNSPHZPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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